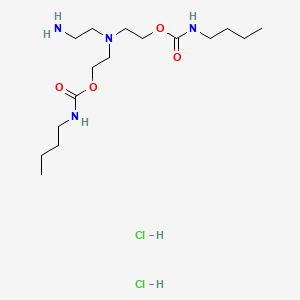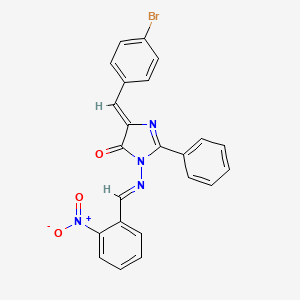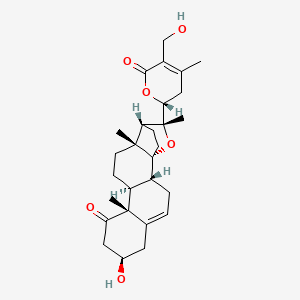
Coagulin J
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coagulin J is a bioactive compound derived from the plant Withania coagulans, commonly known as the Indian Rennet or Paneer Dodi. This compound belongs to the class of withanolides, which are naturally occurring steroids known for their diverse pharmacological properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of medicine and biotechnology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Coagulin J typically involves the extraction of withanolides from the dried fruits of Withania coagulans. The extraction process usually employs solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound.
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The dried fruits of Withania coagulans are processed in bulk, and advanced chromatographic techniques are employed to ensure high yield and purity of the compound. The scalability of this process makes it feasible for commercial production.
化学反应分析
Types of Reactions
Coagulin J undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological properties.
科学研究应用
Coagulin J has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of withanolides.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用机制
Coagulin J exerts its effects through various molecular targets and pathways. It is known to interact with cellular receptors and enzymes, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact mechanism of action may vary depending on the specific biological context and the target cells or tissues.
相似化合物的比较
Coagulin J is often compared with other withanolides, such as:
- Withanolide A
- Withaferin A
- Coagulin E
- Withaperuvin C
- 27-Hydroxywithanolide I
- Ajugin E
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and specific pharmacological profile. While many withanolides share common bioactive properties, this compound has shown distinct effects in certain biological assays, making it a compound of particular interest in scientific research.
属性
CAS 编号 |
216164-41-9 |
|---|---|
分子式 |
C28H38O6 |
分子量 |
470.6 g/mol |
IUPAC 名称 |
(1R,2R,7R,10R,11S,14R,15R,16R)-7-hydroxy-16-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]-10,14,16-trimethyl-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadec-4-en-9-one |
InChI |
InChI=1S/C28H38O6/c1-15-11-23(33-24(32)18(15)14-29)27(4)21-8-10-28(34-27)20-6-5-16-12-17(30)13-22(31)26(16,3)19(20)7-9-25(21,28)2/h5,17,19-21,23,29-30H,6-14H2,1-4H3/t17-,19+,20-,21-,23-,25-,26+,27-,28-/m1/s1 |
InChI 键 |
SYAAPYCBHNSHLM-DPAWWDGJSA-N |
手性 SMILES |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)C[C@@H](C6)O)C)C)O2)C)CO |
规范 SMILES |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)CC(C6)O)C)C)O2)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


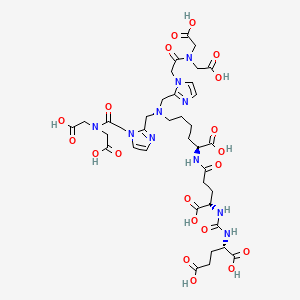

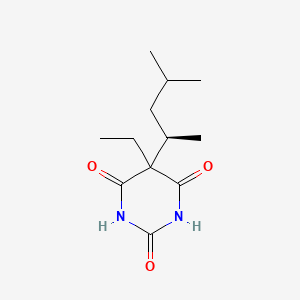


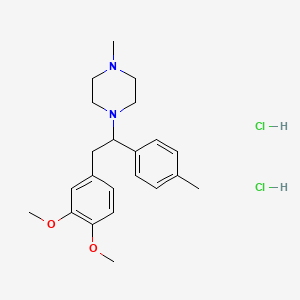
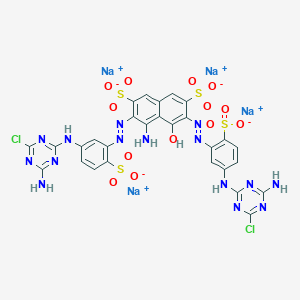
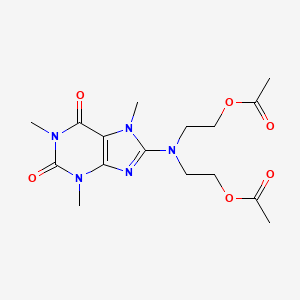
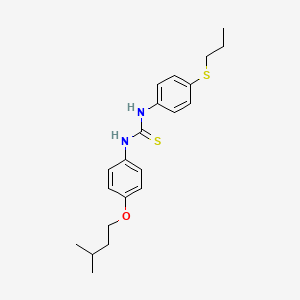
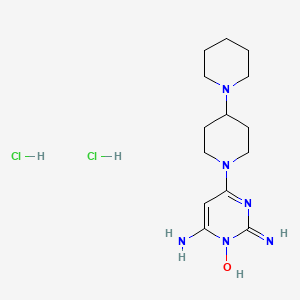
![Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]](/img/structure/B15192732.png)

